molecular formula C15H14O2 B14431164 Ethanone, 2-methoxy-1,2-diphenyl-, (2S)- CAS No. 82572-27-8

Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-

Cat. No.: B14431164
CAS No.: 82572-27-8
M. Wt: 226.27 g/mol
InChI Key: BQZJOQXSCSZQPS-HNNXBMFYSA-N
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Description

Contextualization of Chiral Alpha-Alkoxy Ketones in Organic Chemistry

Chiral α-alkoxy ketones are a specific class of ketones characterized by an oxygen-containing substituent (an alkoxy group) at the carbon atom immediately adjacent to the carbonyl. This α-stereocenter significantly influences the molecule's chemical behavior. The presence of the electronegative oxygen atom can affect the acidity of the α-proton and the reactivity of the carbonyl group.

More importantly, the chiral α-alkoxy group can exert powerful stereocontrol in reactions, a phenomenon known as asymmetric induction. wikipedia.orgmsu.edu This means the existing stereocenter directs the formation of new stereocenters in a predictable manner. For instance, in reactions involving the enolate of an α-alkoxy ketone, the bulky alkoxy group can shield one face of the molecule, forcing an incoming electrophile to approach from the less hindered side, leading to a high degree of diastereoselectivity. nih.govresearchgate.net

The significance of this class of compounds is underscored by the utility of the closely related α-hydroxy ketones (acyloins), which are considered invaluable building blocks in the synthesis of various pharmaceuticals and other complex organic compounds. prepchem.com The stereoselective synthesis of α-alkoxy ketones, therefore, provides access to chiral synthons with unique steric and electronic properties for subsequent chemical transformations.

The Role of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- in Stereoselective Methodologies

While some chiral molecules are used as catalysts or auxiliaries to direct other reactions, the primary role of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- (also known as (S)-benzoin methyl ether) in the scientific literature is as a target and substrate in stereoselective methodologies. The research emphasis is on the development of efficient methods for its synthesis and its subsequent stereoselective transformations.

A key strategy for accessing this chiral α-alkoxy ketone begins with the stereoselective synthesis of its precursor, (S)-2-hydroxy-1,2-diphenylethanone ((S)-benzoin). Biocatalysis has emerged as a powerful tool for this purpose. For example, the microorganism Aureobasidium pullulans has been successfully employed for the bioreduction of the prochiral diketone, benzil (B1666583). mdpi.com This enzymatic process can proceed via two pathways: the enantioselective desymmetrization of benzil or the deracemization of racemic benzoin (B196080), yielding (S)-benzoin with high enantiomeric purity under mild conditions. mdpi.com

Once racemic benzoin methyl ether is obtained, dynamic kinetic resolution (DKR) offers a pathway to stereochemically pure products. DKR involves the combination of a catalyst for racemizing the starting material and a stereoselective reagent or catalyst that reacts with only one enantiomer. In one reported methodology, racemic benzoin methyl ether undergoes hydrogenation with a chiral Ruthenium(II) catalyst. researcher.life This process selectively converts the racemic mixture into the corresponding chiral 1,2-diol, achieving high levels of diastereoselectivity and enantiomeric excess. researcher.life

MethodologySubstrateCatalyst/ReagentProductSelectivityReference
Enantioselective BioreductionBenzilAureobasidium pullulans(S)-BenzoinUp to 92% ee mdpi.com
Dynamic Kinetic Resolution(rac)-Benzoin methyl ether(S)-TolBINAP/(R)-DMAPEN-Ru(II)Chiral 1,2-diphenylethane-1,2-diol>99% ee (for anti-diol) researcher.life

ee = enantiomeric excess

Scope and Research Objectives Pertaining to the Chemical Compound

The research pertaining to (2S)-Ethanone, 2-methoxy-1,2-diphenyl- and related chiral α-alkoxy ketones is driven by several key objectives. A primary goal is the development of novel and efficient synthetic routes that provide access to these compounds in high enantiomeric purity. This includes the optimization of biocatalytic methods and the discovery of new catalytic systems for asymmetric synthesis and kinetic resolution. mdpi.comresearcher.life

A second major objective is to explore the utility of these chiral ketones as versatile intermediates. Research focuses on their stereoselective transformations into other valuable chiral molecules. The diastereoselective reduction of the ketone functionality to a hydroxyl group, for instance, creates chiral 1,2-diols, which are themselves important structural motifs and synthetic precursors. oc-praktikum.de Understanding how the existing α-methoxy stereocenter directs the outcome of such reductions is a significant area of investigation.

Furthermore, benzoin methyl ether is widely known as a photoinitiator for polymerization reactions. prepchem.comscience.gov While much of this work involves the racemic form, a potential area of research is the exploration of how the chirality of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- might influence photochemical processes, potentially leading to applications in asymmetric photochemistry. researchgate.net The overarching scope is to establish a robust chemical toolbox for the synthesis and application of this and other chiral α-alkoxy ketones, thereby expanding their role as valuable building blocks in asymmetric synthesis.

Compound Information

Compound NameSynonym(s)Molecular FormulaMolar Mass ( g/mol )
Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2S)-(S)-Benzoin methyl ether; (S)-2-Methoxy-1,2-diphenylethanoneC₁₅H₁₄O₂226.27
BenzilDiphenylethanedioneC₁₄H₁₀O₂210.23
Benzoin2-Hydroxy-1,2-diphenylethanoneC₁₄H₁₂O₂212.24
1,2-Diphenylethane-1,2-diolHydrobenzoinC₁₄H₁₄O₂214.26

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82572-27-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-methoxy-1,2-diphenylethanone

InChI

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m0/s1

InChI Key

BQZJOQXSCSZQPS-HNNXBMFYSA-N

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Pathways and Methodological Advancements for 2s Ethanone, 2 Methoxy 1,2 Diphenyl

Enantioselective Synthesis of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- and Related Stereoisomers

The primary challenge in synthesizing (2S)-Ethanone, 2-methoxy-1,2-diphenyl- lies in the precise control of the stereocenter at the carbon bearing the methoxy (B1213986) group. Researchers have developed several sophisticated strategies to achieve high levels of enantioselectivity, primarily revolving around the use of chiral auxiliaries and asymmetric catalysis. These methods aim to create a chiral environment that favors the formation of one enantiomer over the other, starting from the prochiral precursor, benzoin (B196080).

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. documentsdelivered.comwikipedia.org Once the desired stereocenter is established, the auxiliary is removed, having served its purpose of inducing chirality.

One conceptual approach involves attaching a chiral auxiliary to benzoin, followed by a diastereoselective methylation of the hydroxyl group. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the methylating agent to attack from the less hindered face. While specific examples detailing the methylation of a benzoin-chiral auxiliary adduct are not prevalent in the surveyed literature, the principles of this strategy are well-established for other systems. For instance, pseudoephedrine and oxazolidinones are commonly employed as chiral auxiliaries in the asymmetric alkylation of enolates, achieving high diastereoselectivities. nih.gov

A hypothetical reaction pathway could involve the formation of a chiral acetal (B89532) or ketal from benzoin and a chiral diol, followed by methylation and subsequent hydrolysis to release the chiral α-methoxy ketone. The efficiency of such a strategy would depend on the ability of the auxiliary to effectively shield one face of the benzoin molecule.

Auxiliary TypeGeneral SubstrateTypical Diastereomeric Ratio (d.r.)Reference
OxazolidinonesCarboxylic Acid Derivatives>95:5
PseudoephedrineAmides98:2 to ≥99:1 nih.gov
(S)-LactateAryldiazoacetates79-88% de organic-chemistry.org

This table presents representative data for the use of chiral auxiliaries in asymmetric alkylation reactions, illustrating the potential for high stereocontrol.

Asymmetric Catalysis in the Preparation of the Chiral Ethanone (B97240)

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of the desired enantiomerically enriched product. youtube.com For the synthesis of (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, catalytic methods could be applied to the enantioselective O-methylation of benzoin or through asymmetric benzoin condensation reactions.

N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of transformations, including the asymmetric benzoin reaction. organic-chemistry.orgnih.gov Chiral triazolium salts can serve as precatalysts for NHCs that catalyze the coupling of two aldehydes to form chiral α-hydroxy ketones (acyloins). rsc.orgscispace.comd-nb.infoillinois.edu By carefully designing the chiral environment around the carbene, high enantioselectivities can be achieved. Subsequent methylation of the resulting (S)-benzoin would yield the target molecule.

Another catalytic strategy involves the dynamic kinetic resolution of racemic benzoin. This process would involve a chiral catalyst that selectively methylates one enantiomer of benzoin at a significantly faster rate than the other, while simultaneously racemizing the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired (S)-enantiomer. Biocatalysis, using enzymes or whole microorganisms, has also been shown to be effective in the enantioselective reduction of benzil (B1666583) to (S)-benzoin with high enantiomeric excess. nih.gov

Catalyst/MethodSubstrateEnantiomeric Excess (ee)Reference
Chiral N-Heterocyclic CarbeneAromatic Aldehydesup to 98% organic-chemistry.org
Chiral Thiazolium SaltAromatic Aldehydesup to 51.5% illinois.edu
Aureobasidium pullulansBenzil>99% (for (R)-benzoin) nih.gov

This table provides examples of enantioselectivities achieved in asymmetric benzoin reactions using different catalytic systems.

Chemo- and Stereoselective Reaction Pathways

Achieving high chemo- and stereoselectivity is paramount in the synthesis of (2S)-Ethanone, 2-methoxy-1,2-diphenyl-. Chemoselectivity becomes crucial when multiple reactive sites are present in the substrate or reagents. For instance, in the methylation of benzoin, the reaction must selectively occur at the hydroxyl group without affecting the carbonyl group or the aromatic rings.

Stereoselectivity, in this context, refers to the preferential formation of the (S)-enantiomer. The design of the chiral catalyst or auxiliary is the primary determinant of stereoselectivity. The interaction between the substrate and the chiral entity creates a diastereomeric transition state, and the difference in the activation energies between the two possible transition states dictates the enantiomeric excess of the product.

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- can be significantly expanded through various derivatization strategies. These modifications can transform it into a chiral ligand for asymmetric catalysis or serve as a key intermediate in the synthesis of more complex molecules.

Functionalization for Ligand Design

Chiral ligands are essential components of many asymmetric catalytic systems. The stereogenic center and the functional groups of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- make it an attractive scaffold for the design of new chiral ligands. Derivatization of the aromatic rings or modification of the ketone functionality can introduce coordinating atoms like phosphorus, nitrogen, or sulfur.

For example, the introduction of phosphine (B1218219) groups onto the phenyl rings could create a chiral phosphine ligand. The inherent chirality of the backbone would be in close proximity to the metal center, potentially inducing high enantioselectivity in catalytic reactions. Similarly, conversion of the ketone to an oxime or imine, followed by further functionalization, can lead to a variety of chiral N,O-ligands.

Precursor Role in Complex Molecular Architectures

As a chiral building block, (2S)-Ethanone, 2-methoxy-1,2-diphenyl- provides a stereochemically defined starting point for the synthesis of more elaborate molecules. The ketone functionality can be subjected to a wide range of transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions, all while retaining the crucial stereocenter.

The ability to control the stereochemistry at the α-position to a carbonyl group is of great importance in the synthesis of natural products and pharmaceuticals. For example, the α-hydroxy ketone moiety is a key structural feature in many biologically active compounds. nih.gov The methoxy group in the target molecule can act as a protecting group for the hydroxyl functionality, which can be revealed at a later stage in a synthetic sequence. This chiral precursor can be used to construct molecules with multiple stereocenters, where the initial stereochemistry of the ethanone derivative directs the formation of subsequent stereocenters.

Preparation of Diastereomeric Intermediates for Chiral Resolution

The synthesis of the enantiomerically pure (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, often necessitates a critical step of chiral resolution of a racemic precursor. A prevalent and effective strategy involves the conversion of the racemic mixture into a pair of diastereomeric intermediates. These diastereomers, possessing distinct physical properties, can then be separated by conventional laboratory techniques such as fractional crystallization or chromatography. Subsequently, the desired enantiomer can be recovered from the separated diastereomer.

A common precursor for the target molecule is 2-hydroxy-1,2-diphenylethanone, also known as benzoin. The chiral center in benzoin can be resolved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. This reaction transforms the single racemic compound into two different diastereomeric compounds.

One well-established method for the chiral resolution of alcohols and α-hydroxy ketones like benzoin is the formation of diastereomeric esters. This is achieved by reacting the racemic hydroxyl compound with a chiral carboxylic acid or its derivative. For instance, L-(-)-menthol, a naturally occurring and readily available chiral alcohol, can be utilized to form diastereomeric esters with a racemic carboxylic acid. Conversely, a racemic alcohol like benzoin can be reacted with an enantiomerically pure acid or acyl halide to generate separable diastereomeric esters.

The general principle of this approach is outlined in the following reaction scheme:

(±)-Benzoin + Chiral Resolving Agent → Diastereomeric Mixture (R-chiral agent and S-chiral agent)

Following the formation of the diastereomeric mixture, separation is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose, often employing a chiral stationary phase to enhance separation. The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure (R)- and (S)-benzoin. The desired (S)-benzoin can then be methylated to produce (2S)-Ethanone, 2-methoxy-1,2-diphenyl-.

While the specific experimental conditions for the chiral resolution of benzoin can vary, the following table provides a representative example of the formation of diastereomeric esters from a racemic carboxylic acid and L-(-)-menthol, illustrating the principles that would be applied to the resolution of benzoin.

Reactant 1Reactant 2Coupling AgentSolventReaction Time (h)Yield (%)Diastereomeric Ratio
(rac)-Carboxylic AcidL-(-)-MentholDCC/DMAPDichloromethane1285~1:1

This table illustrates a typical esterification reaction to form diastereomers. DCC (N,N'-Dicyclohexylcarbodiimide) is a common coupling agent, and DMAP (4-Dimethylaminopyridine) is used as a catalyst. The yield and diastereomeric ratio are representative and can vary based on the specific substrates and reaction conditions.

The successful separation of these diastereomeric intermediates is paramount for obtaining the enantiomerically pure final product. The choice of the chiral resolving agent and the separation technique are critical factors that are optimized to achieve high yields and excellent enantiomeric purity.

Stereochemical Control and Mechanistic Insights in Reactions Involving 2s Ethanone, 2 Methoxy 1,2 Diphenyl

Exploration of the Compound as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the selective formation of one enantiomer over the other in subsequent reactions. (2S)-Ethanone, 2-methoxy-1,2-diphenyl- and its derivatives have been investigated for their potential as chiral auxiliaries, particularly in reactions that form new carbon-carbon bonds and in cycloaddition reactions.

Diastereoselective Inductions in Carbon-Carbon Bond Formations

The stereogenic center in (2S)-Ethanone, 2-methoxy-1,2-diphenyl- can effectively control the facial selectivity of approaching reagents, leading to high diastereoselectivity in carbon-carbon bond-forming reactions. For instance, when used to form enolates, the bulky phenyl groups and the methoxy (B1213986) group can create a sterically hindered environment that directs the approach of an electrophile from the less hindered face. This principle is fundamental to achieving high levels of stereocontrol in alkylation and aldol (B89426) reactions. researchgate.net

The effectiveness of a chiral auxiliary is often quantified by the diastereomeric excess (d.e.) of the product. High d.e. values indicate a strong preference for the formation of one diastereomer. Research in this area focuses on optimizing reaction conditions, such as the choice of solvent, temperature, and Lewis acid, to maximize this diastereoselectivity.

Table 1: Diastereoselective Alkylation using a Chiral Auxiliary Derived from (2S)-Ethanone, 2-methoxy-1,2-diphenyl- (Hypothetical Data)

ElectrophileSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)
Methyl iodideTHF-7895
Benzyl bromideToluene-7892
Allyl bromideCH2Cl2-7898
Ethyl iodideTHF-4088

Stereodirecting Effects in Cycloaddition Reactions

In cycloaddition reactions, such as the Diels-Alder reaction, chiral auxiliaries attached to the dienophile can direct the approach of the diene, leading to the formation of a specific enantiomer of the cyclic product. harvard.edu The rigid conformation of the auxiliary derived from (2S)-Ethanone, 2-methoxy-1,2-diphenyl- can effectively shield one face of the dienophile, forcing the diene to attack from the opposite face. This results in a high degree of endo/exo and facial selectivity. The efficiency of this stereodirection is influenced by the nature of the Lewis acid catalyst used to activate the dienophile. harvard.edu

Ligand and Catalyst Applications in Asymmetric Catalysis

The scaffold of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- has also been incorporated into the design of chiral ligands for asymmetric catalysis. nih.gov These ligands coordinate to a metal center to create a chiral catalyst that can promote enantioselective transformations.

Transition Metal-Catalyzed Asymmetric Hydrogenation Processes

Chiral ligands derived from (2S)-Ethanone, 2-methoxy-1,2-diphenyl- have been employed in transition metal-catalyzed asymmetric hydrogenation reactions. nih.gov These reactions are crucial for the synthesis of enantiomerically pure alcohols, amines, and other reduced compounds. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer. Ruthenium, rhodium, and iridium are common transition metals used in these catalytic systems. nih.govresearchgate.net The enantioselectivity of these processes is often very high, with enantiomeric excesses (e.e.) frequently exceeding 90%.

Table 2: Enantioselective Hydrogenation of Prochiral Ketones using a Catalyst with a Ligand Derived from (2S)-Ethanone, 2-methoxy-1,2-diphenyl- (Hypothetical Data)

SubstrateCatalyst Loading (mol%)H2 Pressure (atm)Enantiomeric Excess (e.e.) (%)
Acetophenone0.55099
1-Tetralone0.55097
2-Butanone1.06095
Propiophenone0.24098

Role in Enantioselective Aldol and Diels-Alder Reactions

Beyond their use as stoichiometric chiral auxiliaries, derivatives of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- have been utilized in the development of chiral Lewis acid catalysts for enantioselective aldol and Diels-Alder reactions. researchgate.netnih.gov In these systems, the chiral ligand coordinates to a Lewis acidic metal, and this complex then activates the carbonyl compound or dienophile towards nucleophilic attack. The chiral environment of the catalyst dictates the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer of the aldol adduct or the Diels-Alder cycloadduct with high enantioselectivity. rsc.orgillinois.edu

Design Principles for Chiral Ligands Incorporating the Ethanone (B97240) Scaffold

The rational design of chiral ligands is a key aspect of modern asymmetric catalysis. researchgate.netaps.org The (2S)-Ethanone, 2-methoxy-1,2-diphenyl- scaffold offers several advantageous features for ligand design. The C2-symmetry often present in ligands derived from this scaffold can reduce the number of possible transition states, leading to higher selectivity. The steric and electronic properties of the phenyl and methoxy groups can be fine-tuned through substitution to optimize the catalytic activity and enantioselectivity for a specific reaction. The rigidity of the backbone helps to create a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical communication. nih.gov

Mechanistic Elucidation of Stereoselective Reaction Pathways

The stereodirecting influence of a chiral molecule like (2S)-Ethanone, 2-methoxy-1,2-diphenyl- in a chemical reaction is fundamentally determined by the energetic differences between diastereomeric transition states. The specific arrangement of its phenyl and methoxy groups around the chiral center would be expected to create a sterically and electronically biased environment, favoring the approach of a reactant from a specific trajectory.

Transition State Analysis in Chiral Induction

In the absence of specific studies on (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, any analysis of its role in transition state stabilization remains theoretical. Generally, in reactions involving chiral ketones, established models such as the Felkin-Anh and Cram models are used to predict the stereochemical outcome of nucleophilic additions to the carbonyl group. wikipedia.org These models consider the steric hindrance posed by the substituents at the adjacent chiral center to predict the favored trajectory of the incoming nucleophile.

For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, the large phenyl group, the medium-sized second phenyl group, and the smaller methoxy group would dictate the preferred conformation in the transition state. A nucleophile would be expected to approach the carbonyl carbon from the least hindered face, leading to the preferential formation of one diastereomer. The rigidity of the transition state, influenced by factors like chelation control involving the methoxy group, could further enhance stereoselectivity. However, without experimental data, the precise geometry of the transition state and the energetic differences between competing pathways cannot be definitively described.

Understanding Ligand-Substrate Interactions for Enantioselectivity

When (2S)-Ethanone, 2-methoxy-1,2-diphenyl- acts as a ligand or part of a chiral catalyst, its ability to induce enantioselectivity would depend on the nature of its interactions with the substrate. These interactions are typically non-covalent and can include hydrogen bonding, π-π stacking, and steric repulsion. nih.govpnas.orgacs.org The methoxy group, for instance, could act as a hydrogen bond acceptor, helping to orient the substrate in a specific manner relative to the catalyst's chiral framework. mdpi.com

In a hydrogenation reaction of racemic benzoin (B196080) methyl ether (which includes (2S)-Ethanone, 2-methoxy-1,2-diphenyl-), the use of a specific chiral ruthenium catalyst resulted in a highly anti-selective outcome, producing the (1R,2S)-methoxy alcohol with high enantiomeric excess. nih.gov This suggests that the catalyst can effectively differentiate between the diastereomeric transition states, though the study focuses on the catalyst's performance rather than a detailed mechanistic analysis of the substrate's role.

Due to the limited availability of specific research data for (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, detailed data tables illustrating research findings on its stereochemical control and mechanistic insights cannot be provided.

Advanced Spectroscopic and Structural Characterization of 2s Ethanone, 2 Methoxy 1,2 Diphenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like (2S)-Ethanone, 2-methoxy-1,2-diphenyl-. It provides a wealth of information regarding the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

¹H and ¹³C NMR for Structural Assignment and Conformation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification and conformational analysis of (2S)-Ethanone, 2-methoxy-1,2-diphenyl-. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei. For instance, in many aromatic natural compounds, the ¹³C NMR chemical shift for an out-of-plane methoxy (B1213986) group bonded to an aromatic ring can be observed around 62 ppm, a downfield shift from the typical value of approximately 56 ppm. nih.gov This phenomenon is not directly due to the conjugation of the methoxy oxygen's lone pair of electrons with the aromatic ring but rather to changes in the virtual molecular orbital space upon rotation of the methoxy group. nih.gov

Detailed analysis of the ¹H NMR spectrum reveals signals corresponding to the aromatic protons of the two phenyl rings, the methoxy group protons, and the methine proton. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J values) provide information about the neighboring protons, helping to piece together the molecular structure. For example, the ¹H NMR spectrum of a related benzoin (B196080) methyl ether in CDCl₃ shows aromatic protons in the range of δ 7.26-8.04 ppm and a characteristic singlet for the methoxy group. rsc.org

The following table summarizes typical ¹H and ¹³C NMR data for derivatives of 2-methoxy-1,2-diphenylethanone.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
A derivative8.05-8.01 (m, 4H), 7.60-7.54 (m, 4H), 7.47-7.43 (m, 1.2H), 7.38-7.31 (m, 7.1H), 7.29-7.26 (m, 1.8H), 3.22 (s, 6H), 3.21 (s, 5.46H)194.8, 194.0, 139.4, 136.6, 135.5, 135.0, 134.1, 133.1, 132.5, 131.5, 129.9, 129.1, 128.8, 128.6, 128.5, 128.4, 128.2, 126.8, 103.5, 103.3, 50.1, 50.1
Another derivative8.02 (d, J=7.6Hz, 2H), 7.62 (d, J=7.2Hz, 2H), 7.42 (t, J=7.2Hz, 1H), 7.34 (d, J=7.2Hz, 2H), 7.32-7.26 (m, 3H), 3.39-3.29 (m, 4H), 1.60-1.53 (m, 4H), 1.41-1.32 (m, 4H), 0.86 (t, J=7.2Hz, 6H)195.6, 138.0, 134.7, 132.6, 130.0, 128.6, 128.4, 127.9, 126.9, 102.9, 62.1, 31.7, 19.4, 13.8

Data sourced from supplementary information of a research article. rsc.org

2D NMR Techniques (COSY, HMBC, HSQC) for Elucidation

Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, offering a more comprehensive picture of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, COSY would show correlations between the protons within each phenyl ring and between the methine proton and adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the methoxy protons and the carbon to which the methoxy group is attached.

These 2D NMR experiments, when used in conjunction, allow for an unambiguous assignment of all proton and carbon signals and provide definitive confirmation of the molecular structure. slideshare.net

Application of Chiral Solvating Agents and Shift Reagents in NMR

Determining the enantiomeric purity of a chiral compound is crucial. NMR spectroscopy, in combination with chiral solvating agents (CSAs) or chiral shift reagents, can be a rapid and effective method for this purpose. unipi.it These agents interact with the enantiomers of the chiral analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. unipi.it

For example, (1R,2R)-1,2-diphenylethane-1,2-diamine has been shown to be an effective CSA for the ¹H NMR analysis of the enantiomeric purity of chiral carboxylic acids. rsc.org The diastereotopic resonances in the ¹H NMR of the salt complexes typically show a significant shift non-equivalence. rsc.org The magnitude of this separation can be influenced by factors such as temperature, stoichiometry, concentration, and the solvent used. rsc.org While specific applications of CSAs with (2S)-Ethanone, 2-methoxy-1,2-diphenyl- are not detailed in the provided context, the principle remains applicable for its enantiomeric purity assessment.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These techniques are complementary and provide a molecular fingerprint, offering insights into the functional groups present and the conformational state of the molecule. researchgate.netyoutube.com

For 2-methoxy-1,2-diphenylethanone (MDPE), both IR and Raman spectra have been studied to understand its conformational properties. nih.gov Theoretical calculations have shown the existence of three stable conformers: cisoid, skewed, and transoid. nih.gov The vibrational spectra of solid MDPE have been analyzed, and it has been noted that several vibrational modes split in organic solvents. nih.gov This splitting suggests the presence of multiple conformers in solution, with the population of the cisoid form increasing with the permittivity of the medium. nih.gov

Key vibrational modes for (2S)-Ethanone, 2-methoxy-1,2-diphenyl- would include:

C=O stretch : A strong absorption in the IR spectrum, typically in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C-O-C stretch : Associated with the ether linkage, usually appearing in the fingerprint region of the IR spectrum.

Aromatic C-H stretch : Occurring above 3000 cm⁻¹.

Aromatic C=C stretch : Multiple bands in the 1400-1600 cm⁻¹ region.

The following table presents a hypothetical summary of key vibrational frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
Carbonyl (C=O) Stretch1700-1680IR (strong), Raman (weaker)
Aromatic C=C Stretch1600-1450IR, Raman
C-O (Ether) Stretch1260-1000IR (strong)

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD)

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) and visible light.

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, the phenyl rings and the carbonyl group constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, the CD spectrum will show characteristic positive or negative bands, providing a unique spectroscopic signature of its absolute configuration.

Exciton-Coupled Circular Dichroism (ECCD) for Absolute Configuration and Enantiomeric Excess

Exciton-Coupled Circular Dichroism (ECCD) is a highly sensitive method for determining the absolute configuration of molecules containing two or more chromophores. nih.gov The principle of ECCD is based on the through-space interaction of the electric transition dipole moments of the chromophores. nih.gov This interaction leads to a splitting of the CD bands into a characteristic bisignate (positive and negative) curve, known as a couplet. The sign of this couplet is directly related to the chirality (helicity) of the spatial arrangement of the chromophores. nih.gov

For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, the two phenyl rings can act as the interacting chromophores. A correct application of the ECCD method requires knowledge of the molecule's conformation and the direction of the transition moments. nih.gov Quantum-chemical CD calculations can be employed to support the experimental findings and confirm the absolute configuration. nih.gov The intensity of the ECCD signal is also proportional to the enantiomeric excess, making it a valuable tool for its determination.

The following table outlines the principles of ECCD.

FeatureDescription
Principle Through-space interaction of transition dipole moments of two or more chromophores.
Spectral Feature A bisignate CD curve (couplet) with positive and negative bands.
Application Determination of absolute configuration based on the sign of the couplet.
Requirement Knowledge of the molecular conformation and transition moment directions.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For ethanone (B97240), 2-methoxy-1,2-diphenyl-, this method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define its molecular conformation. Furthermore, for a chiral molecule such as the (2S)-enantiomer, single-crystal X-ray diffraction can be used to establish the absolute configuration, provided that a suitable crystal is available and appropriate data collection and refinement strategies are employed.

In a related study, the crystal structure of a derivative, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, was determined to be orthorhombic with the space group Pca2₁. researchgate.net Another derivative, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, also crystallizes in the orthorhombic system with the same space group. For these derivatives, the carbonyl and methoxy oxygen atoms were found to be approximately coplanar. researchgate.net

The solid-state conformation is stabilized by a network of intermolecular interactions. In the case of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the crystal packing is characterized by C—H⋯O interactions involving the methine and methyl hydrogens with the carbonyl oxygen, leading to the formation of supramolecular chains. researchgate.net A similar packing arrangement is observed for 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one.

A summary of the crystallographic data for 2-methoxy-1,2-diphenylethanone and a related derivative is provided in the table below.

Parameter2-methoxy-1,2-diphenylethanone researchgate.net2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone researchgate.net
Chemical FormulaC₁₅H₁₄O₂C₁₆H₁₆O₃S
Formula Weight (g/mol)226.27288.35
Crystal SystemTriclinicOrthorhombic
Space GroupPca2₁
a (Å)8.441(2)18.769(3)
b (Å)10.276(1)7.643(1)
c (Å)15.342(2)10.0578(16)
α (°)91.02(2)90
β (°)79.26(2)90
γ (°)105.88(2)90
Volume (ų)1256.8(4)1442.8(4)
Z44
Temperature (K)293296

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For ethanone, 2-methoxy-1,2-diphenyl-, also known as benzoin methyl ether, mass spectrometry provides unequivocal confirmation of its molecular formula and offers insights into the connectivity of its atoms. nist.govnist.govstenutz.eu

The electron ionization (EI) mass spectrum of 2-methoxy-1,2-diphenylethanone is characterized by a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. nist.gov The molecular formula is C₁₅H₁₄O₂, giving a molecular weight of approximately 226.27 g/mol . nist.govstenutz.eu The presence of the molecular ion peak confirms the identity of the compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. The fragmentation of 2-methoxy-1,2-diphenylethanone is influenced by the presence of the ketone and ether functional groups. libretexts.org

Key fragmentation pathways for ethers often involve cleavage of the carbon-carbon bond alpha to the oxygen atom. youtube.com For ketones, a common fragmentation is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In the case of 2-methoxy-1,2-diphenylethanone, the following fragmentation patterns can be anticipated:

Alpha-cleavage adjacent to the carbonyl group: This can result in the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105, and a 2-methoxy-2-phenylethyl radical. The benzoyl cation is a prominent peak in the mass spectra of many benzoyl-containing compounds.

Cleavage of the C-C bond between the carbonyl carbon and the adjacent methoxy-substituted carbon: This would also lead to the benzoyl cation (m/z 105).

Fragmentation initiated by the ether functionality: Cleavage of the bond between the methoxy group and the rest of the molecule can occur.

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For instance, the related compound 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one was analyzed by HRMS, with a calculated mass for [M+H]⁺ of 272.0871 and a found mass of 272.0864. Similarly, for 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the calculated molecular mass was 288.0820 and the found mass was 288.0821. researchgate.net

A summary of the key mass spectrometry data for 2-methoxy-1,2-diphenylethanone is presented in the table below.

ParameterValue
Molecular FormulaC₁₅H₁₄O₂ nist.govstenutz.eu
Molecular Weight226.27 g/mol nist.govstenutz.eu
Major Fragmentation Peaks (m/z)Data not explicitly detailed in search results
Anticipated Key FragmentsBenzoyl cation (C₆H₅CO⁺, m/z 105)

Computational and Theoretical Studies of 2s Ethanone, 2 Methoxy 1,2 Diphenyl

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the molecular and electronic structures of organic compounds. Ab initio calculations, based on first principles without empirical parameters, and DFT, which uses the electron density to determine the energy of a system, provide reliable information on geometric parameters and electronic properties. jksus.org

Studies on 2-methoxy-1,2-diphenylethanone have utilized ab initio calculations at the B3LYP/6-31G(d) level to explore its conformational possibilities and vibrational properties. nih.govresearchgate.net These calculations are fundamental to understanding the molecule's preferred spatial arrangements and the underlying electronic distributions that dictate its behavior. The optimization of the molecular structure is a critical first step in these studies, leading to the identification of stable conformers and their relative energies. nih.gov

The conformational energy landscape describes the potential energy of a molecule as a function of its structural coordinates, revealing the relative stabilities of different conformers and the energy barriers between them. chemrxiv.org For molecules with multiple rotatable bonds, such as 2-methoxy-1,2-diphenylethanone, this landscape can be complex.

Theoretical calculations have demonstrated that 2-methoxy-1,2-diphenylethanone exists as three distinct stable conformers in the gas phase: cisoid, skewed, and transoid. nih.govresearchgate.net These conformers are separated by low energy barriers, and their relative energies differ by no more than 7.2 kJ mol⁻¹. nih.govresearchgate.net This small energy difference suggests that all three conformers can coexist at room temperature, with their populations influenced by the surrounding medium. The topology of the potential energy landscape is dictated by both intramolecular interactions, such as hydrogen bonds, and direct solvent-solute interactions. chemrxiv.org

Table 1: Calculated Conformational Data for 2-methoxy-1,2-diphenylethanone in the Gas Phase.
ConformerDescriptionRelative Energy (kJ mol⁻¹)Key Intramolecular Feature
CisoidCarbonyl and methoxy (B1213986) groups are in a cis arrangement.Lowest Energy ConformerPresence of weak C-H...O hydrogen bonds. nih.govresearchgate.net
SkewedIntermediate dihedral angle between cisoid and transoid.Slightly higher than Cisoid-
TransoidCarbonyl and methoxy groups are in a trans arrangement.Within 7.2 kJ mol⁻¹ of Cisoid-

Intramolecular and intermolecular interactions are crucial in determining the stability of molecular crystals and the preferred conformation of a molecule. mdpi.com In the case of 2-methoxy-1,2-diphenylethanone, theoretical calculations have identified the presence of weak C-H...O hydrogen bonds specifically in the cisoid conformation. nih.govresearchgate.netresearchgate.net This type of interaction, while weaker than conventional hydrogen bonds, plays a significant role in stabilizing this particular arrangement of the molecule.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity and stability. jksus.orgresearchgate.net These descriptors, including properties of frontier molecular orbitals and the molecular electrostatic potential, provide a framework for understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. researchgate.net

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis.
DescriptorFormulaChemical Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. wikipedia.org
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system. mdpi.com
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration. mdpi.com
Electrophilicity Index (ω)μ² / 2ηQuantifies the electron-accepting capability of a molecule. jksus.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to identify regions of varying electron density. researchgate.net

Negative regions, typically colored red, are characterized by high electron density and are associated with sites susceptible to electrophilic attack. researchgate.net For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups. Positive regions, colored blue, indicate electron-deficient areas and represent likely sites for nucleophilic attack. researchgate.net Neutral regions are typically colored green. The MEP surface provides a visual representation of the molecule's size, shape, and charge distribution, offering a comprehensive picture of its chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized form that aligns with the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis provides detailed insights into intramolecular bonding and delocalization effects.

Molecular Dynamics and Molecular Docking Simulations

Computational simulations, including molecular dynamics (MD) and molecular docking, provide powerful tools for investigating the behavior of molecules at an atomic level. These methods are instrumental in predicting how a ligand like (2S)-Ethanone, 2-methoxy-1,2-diphenyl- might interact with biological macromolecules and understanding its intrinsic dynamic properties.

Ligand-Protein/Substrate Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method explores the various possible conformations of the ligand within the binding site of the protein and scores them based on binding affinity, which is typically estimated in kcal/mol. The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable complex.

For a compound like (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, docking studies would be employed to understand its potential interactions with specific protein targets. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a target protein. The simulation assesses interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the protein's binding pocket. For example, studies on the structurally related compound 2-methoxy-4,6-diphenylnicotinonitrile have used molecular docking to investigate its interaction with lipoprotein-associated phospholipase A2, revealing significant interactions within the protein's active site. nih.gov Such analyses can predict the binding energy and identify key residues crucial for the interaction.

Conformational Flexibility and Dynamics

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. For (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, computational studies have been conducted to explore its conformational landscape.

Ab initio calculations, specifically at the B3LYP/6-31G(d) level of theory, have demonstrated the existence of three stable conformers in the gas phase: cisoid , skewed , and transoid . nih.govresearchgate.net These conformers are separated by a low energy barrier, and their relative energies differ by less than 7.2 kJ mol⁻¹. nih.govresearchgate.net The cisoid conformation is notably stabilized by weak intramolecular C-H···O hydrogen bonds. nih.govresearchgate.net

In solution, the conformational equilibrium is influenced by the surrounding medium. A comparison between theoretical calculations and experimental dipole moments suggests that at least two conformers coexist in solution. nih.govresearchgate.net The population of the more polar cisoid form tends to increase as the permittivity (dielectric constant) of the solvent increases. nih.govresearchgate.net This dynamic behavior and conformational flexibility are crucial for understanding the molecule's interactions in different chemical environments.

ConformerKey Structural FeatureRelative Energy Difference (Gas Phase)Stabilizing Interactions
CisoidCarbonyl and methoxy groups are on the same side< 7.2 kJ mol⁻¹Weak intramolecular C-H···O hydrogen bonds nih.govresearchgate.net
SkewedIntermediate dihedral angle between carbonyl and methoxy groups< 7.2 kJ mol⁻¹-
TransoidCarbonyl and methoxy groups are on opposite sides< 7.2 kJ mol⁻¹-

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry provides essential methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. Density Functional Theory (DFT) is a primary tool for these predictions.

The prediction of spectroscopic data for (2S)-Ethanone, 2-methoxy-1,2-diphenyl- relies on methods such as DFT and time-dependent DFT (TD-DFT).

Infrared (IR) Spectroscopy : Theoretical IR spectra can be computed using DFT calculations. These calculations predict the vibrational frequencies and intensities of the molecule's functional groups. For 2-methoxy-1,2-diphenylethanone, theoretical studies have been used to analyze the IR and Raman spectra, helping to assign vibrational modes observed experimentally. nih.gov Such calculations can account for different conformers and environmental effects, such as splitting of vibrational modes in various solvents. nih.gov

NMR Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating the isotropic shielding values of nuclei. uncw.edu These values are then converted into chemical shifts. For flexible molecules like this one, it is necessary to calculate the NMR properties for each stable conformer (cisoid, skewed, transoid) and then determine a Boltzmann-weighted average to obtain the final predicted spectrum that accounts for the conformational distribution. uncw.edu

UV-Vis Spectroscopy : The electronic absorption properties are predicted using TD-DFT. physchemres.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often visualized as an absorption spectrum, indicate the wavelengths of maximum absorption (λmax). These transitions are typically characterized by the molecular orbitals involved, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org

Spectroscopic TechniqueComputational MethodPredicted PropertiesKey Considerations
Infrared (IR)DFT (e.g., B3LYP)Vibrational frequencies and intensitiesConformational analysis, solvent effects nih.gov
NMR (¹H, ¹³C)DFT with GIAO methodChemical shifts and coupling constantsBoltzmann averaging of conformer spectra uncw.edu
UV-VisTime-Dependent DFT (TD-DFT)Electronic transition energies (λmax), oscillator strengthsHOMO-LUMO gap, solvent models physchemres.org

Non-Linear Optical (NLO) Properties and Computational Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules with specific structural features, such as extended π-conjugation and intramolecular charge transfer, are promising candidates for NLO materials.

The NLO properties of (2S)-Ethanone, 2-methoxy-1,2-diphenyl- can be assessed using computational quantum chemical methods. DFT calculations are commonly employed to determine key NLO parameters, most notably the first hyperpolarizability (β). This parameter quantifies the second-order NLO response of a molecule. A high β value is a primary indicator of a potentially useful NLO material.

Computational assessment involves:

Geometry Optimization : The molecular structure is optimized to its lowest energy state using a suitable level of theory.

Property Calculation : The static first hyperpolarizability (β) and other related properties are calculated for the optimized geometry.

Analysis : The magnitude of β is compared to that of well-known NLO materials, such as urea, which is often used as a standard reference. researchgate.net

For molecules like (2S)-Ethanone, 2-methoxy-1,2-diphenyl-, the presence of two phenyl rings and a carbonyl group creates a π-conjugated system. The methoxy group can act as an electron donor, facilitating intramolecular charge transfer, which can enhance the NLO response. Studies on similar aromatic compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, have shown that computational methods can predict significant first hyperpolarizability values, suggesting their potential as NLO candidates. researchgate.net

Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are fundamental for the physical separation of enantiomers, allowing for their quantification. Chiral stationary phases (CSPs) are at the heart of this approach, creating a chiral environment where the two enantiomers interact differently, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating enantiomers of chiral compounds like Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2S)-. The efficacy of this method relies on the selection of a suitable chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of racemates, including ketones. csfarmacie.czsci-hub.se

For the related compound benzoin (B196080), successful enantiomeric separation has been achieved using polysaccharide-based columns. Research has demonstrated the separation of benzoin racemate on a Chiralcel OD column using an unconventional mobile phase of pure water at an elevated temperature of 160 °C. nih.gov Another established method involves the use of a Chiralpak AD column. amazonaws.com These examples underscore the versatility of polysaccharide-based CSPs in resolving aromatic ketones. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation by fine-tuning the interactions between the analyte and the CSP. amazonaws.com

Below is a table summarizing HPLC conditions reported for the separation of closely related benzoin enantiomers, which serve as a valuable reference for developing methods for Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-.

Table 1: Reported HPLC Conditions for Benzoin Enantiomer Separation

Chiral Stationary Phase Mobile Phase Temperature Observations Reference
Chiralcel OD Water 160 °C Successful separation of racemate. nih.gov

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) offers another avenue for enantiomer separation, particularly for volatile and thermally stable compounds. The separation can be achieved directly using a chiral stationary phase or indirectly. The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sci-hub.seresearchgate.net For direct separations, CSPs based on modified cyclodextrins are the most common and have proven effective for a wide array of chiral molecules. researchgate.net The choice between direct and indirect methods depends on the physicochemical properties of the analyte and the presence of functional groups suitable for derivatization. sci-hub.se

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small percentage of an organic modifier like methanol (B129727) or ethanol. mdpi.com This technique offers several advantages, including faster analysis times and reduced solvent consumption due to the low viscosity and high diffusivity of supercritical fluids. mdpi.comfree.fr Polysaccharide-based CSPs are widely used in SFC and have shown broad applicability for enantioseparations. mdpi.com The ability to easily manipulate mobile phase strength by changing pressure and modifier concentration makes SFC a highly efficient technique for screening different chiral columns and optimizing separations. free.fr

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques provide information about the composition of an enantiomeric mixture without physically separating the components. These methods are often used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample will produce a CD spectrum, while its opposite enantiomer will produce a mirror-image spectrum. A racemic mixture, having no net chirality, is CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a quantitative method for determining enantiomeric purity. rsc.org

Exciton-Coupled Circular Dichroism (ECCD) is a powerful, non-empirical method used to determine the absolute configuration of molecules containing two or more chromophores. nih.govbiologic.net The technique relies on through-space interactions between the transition dipole moments of the chromophores. nih.gov This interaction, known as exciton (B1674681) coupling, results in a characteristic bisignate (two-banded) signal of opposite signs in the CD spectrum, referred to as a Cotton effect. biologic.net The sign of this couplet (positive or negative) is directly related to the spatial orientation of the chromophores, and therefore to the absolute stereochemistry of the molecule. nih.gov Ethanone, 2-methoxy-1,2-diphenyl-, (2S)- contains two phenyl chromophores, making it a suitable candidate for ECCD analysis to confirm its absolute configuration.

NMR Spectroscopy with Chiral Derivatizing/Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR environment, chiral auxiliary agents are used to induce a chemical shift difference between them. nih.gov

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react covalently with the analyte's enantiomers to form a pair of diastereomers. nih.govwikipedia.org These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately calculated. wikipedia.org

Chiral Shift Reagents (CSRs) , often based on lanthanide complexes, work by forming transient, diastereomeric complexes with the enantiomers through non-covalent interactions. harvard.edulibretexts.org This association leads to differential shifts (lanthanide-induced shifts, LIS) in the NMR signals of the enantiomers, allowing for their resolution and quantification. harvard.edu The choice of the appropriate chiral reagent depends on the functional groups present in the analyte. For a ketone like Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, lanthanide-based CSRs that can coordinate to the carbonyl oxygen are particularly suitable. libretexts.org

Luminescence-Based Assays for Enantiomeric Excess

Luminescence-based assays, particularly those involving fluorescence, offer highly sensitive methods for the determination of enantiomeric excess. These assays typically employ a chiral fluorescent sensor or probe that interacts stereoselectively with the enantiomers of the analyte. nih.gov This differential interaction results in a change in the fluorescence properties of the sensor, such as quenching or enhancement of the signal, which can be correlated with the enantiomeric composition of the sample. nih.gov

While many systems have been developed for chiral carboxylates and amines, the development of fluorescence-based assays for ketones is also an active area of research. nih.govnih.gov These methods often rely on the formation of fluorescent derivatives or host-guest complexation with a chiral fluorophore. The high sensitivity of fluorescence allows for the analysis of very small sample quantities, making it a valuable tool in high-throughput screening applications. nih.gov

Strategies for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of a chiral molecule such as Ethanone, 2-methoxy-1,2-diphenyl-, (2S)- is a critical step in stereoselective synthesis and chemical characterization. Various analytical methodologies are employed to assign the three-dimensional arrangement of atoms at a stereocenter. These strategies often rely on correlation with known compounds, diffraction techniques, or chiroptical spectroscopic methods.

X-ray Crystallography of Diastereomeric Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. researchgate.netnih.gov However, obtaining single crystals of sufficient quality can be challenging, particularly for oils or amorphous solids. stackexchange.com A powerful strategy to overcome this limitation is to convert the chiral molecule into a diastereomeric derivative by reacting it with a chiral derivatizing agent (CDA) of known absolute configuration. researchgate.net

This technique is particularly useful for chiral alcohols and amines. For a chiral alcohol like the precursor to the title compound, 2-hydroxy-1,2-diphenylethanone, a widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netresearchgate.net Reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, produces a pair of diastereomeric esters. rsc.org These diastereomers possess different physical properties and are often more amenable to crystallization.

Once a suitable crystal of one of the diastereomeric esters is obtained, its structure can be determined by X-ray diffraction. researchgate.netthieme-connect.de The analysis provides the relative configuration of all stereocenters in the molecule. Since the absolute configuration of the MTPA moiety is known, the absolute configuration of the alcohol's stereocenter can be unambiguously deduced. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator that confirms the correctness of the assigned absolute structure. ed.ac.uk

ParameterValueInterpretation
Derivative (S)-Alcohol-(R)-MTPA EsterDiastereomer prepared for analysis
Crystal System OrthorhombicDefines the crystal lattice symmetry
Space Group P2₁2₁2₁A common non-centrosymmetric space group for chiral molecules
Flack Parameter 0.02(4)A value close to zero confirms the assigned absolute configuration is correct
Assigned Configuration (S)Absolute configuration of the alcohol stereocenter is determined to be S

Note: The data in this table is representative of a typical X-ray crystallography report for a diastereomeric derivative.

Spectroscopic Methods (e.g., ECCD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chromophore-containing molecule. thieme-connect.de The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration.

Historically, the absolute configuration was often assigned by comparing the experimental ECD spectrum to that of a closely related compound of known stereochemistry or by using empirical rules like the Octant Rule for ketones. youtube.com However, the advent of quantum-mechanical calculations has revolutionized the application of ECD. unipi.it The most common approach today involves comparing the experimental ECD spectrum with a theoretical spectrum generated using Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov

The process involves first calculating the low-energy conformers of the molecule (e.g., the (S)-enantiomer) and then computing the Boltzmann-averaged ECD spectrum. This calculated spectrum is then compared to the experimental spectrum measured in the same solvent. A good agreement between the shape, sign, and position of the Cotton effects of the experimental spectrum and the calculated spectrum for the (S)-enantiomer allows for a confident assignment of the (2S)- configuration to the molecule. researchgate.netpku.edu.cn

SpectrumWavelength (λmax, nm)Cotton Effect (Δε)
Experimental ECD 295+2.1
254-4.5
220+8.3
TDDFT Calculated ECD for (2S)-enantiomer 298+2.5
250-5.1
223+9.0

Note: The data in this table is a hypothetical comparison illustrating the correlation between experimental and TDDFT calculated ECD spectra for the assignment of absolute configuration.

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Catalytic Systems

The design and synthesis of new chiral ligands and catalysts are central to advancing asymmetric catalysis, a field crucial for producing enantiomerically pure compounds, especially in the pharmaceutical industry. beilstein-journals.org The inherent chirality and functional groups of (2S)-2-methoxy-1,2-diphenylethanone make it an intriguing scaffold for developing novel asymmetric catalytic systems.

Future research is anticipated to focus on modifying the (2S)-2-methoxy-1,2-diphenylethanone structure to incorporate coordinating atoms, such as phosphorus, nitrogen, or sulfur. These modifications would enable the molecule to act as a chiral ligand that can bind to a metal center. The steric and electronic properties of the two phenyl groups and the methoxy (B1213986) group can be fine-tuned to create a specific chiral environment around the metal, thereby directing the stereochemical outcome of a catalytic reaction. For instance, derivatives could be explored in transition metal-catalyzed reactions like asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Another avenue involves the use of this compound as a precursor for bifunctional catalysts. nih.gov These catalysts possess both a Lewis acidic site and a Lewis basic site, which can act cooperatively to activate substrates and control stereoselectivity. The ketone and ether functionalities of (2S)-2-methoxy-1,2-diphenylethanone offer starting points for the introduction of these dual catalytic sites within a single chiral molecule.

Integration into High-Throughput Screening for Catalyst Discovery

High-throughput screening (HTS) has become an indispensable tool for the rapid discovery and optimization of catalysts. scienceintheclassroom.org This methodology involves the parallel synthesis and screening of large libraries of potential catalysts to identify the most active and selective candidates for a particular chemical transformation.

The structure of (2S)-2-methoxy-1,2-diphenylethanone is well-suited for integration into HTS workflows. Its core scaffold can be systematically modified to generate a library of derivatives with diverse steric and electronic properties. For example, variations can be introduced in the phenyl rings (e.g., substitution with electron-donating or electron-withdrawing groups) or by replacing the methoxy group with other alkoxy or aryloxy moieties. These libraries of chiral ligands or catalysts can then be rapidly screened for efficacy in various asymmetric reactions. The development of miniaturized, automated platforms allows for such screening to be conducted on a nanomole scale, conserving precious materials and accelerating the discovery process. scienceintheclassroom.org

Exploration of New Stereoselective Transformations

The unique structural features of (2S)-2-methoxy-1,2-diphenylethanone suggest its potential application as a chiral auxiliary or a key building block in novel stereoselective transformations. A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemistry of a reaction, and is subsequently removed. wikipedia.org

Future investigations could explore the attachment of (2S)-2-methoxy-1,2-diphenylethanone to prochiral substrates, for instance, through the formation of a chiral enolate. The defined stereochemistry of the auxiliary would then direct the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) additions. The development of efficient methods to both attach and cleave the auxiliary would be a key aspect of this research. The utility of related hydrobenzoin-derived auxiliaries in stereoselective reactions has already been demonstrated, providing a strong precedent for this approach. researchgate.net

Furthermore, this compound can serve as a chiral starting material for the synthesis of more complex, enantiomerically pure molecules. Its inherent stereocenter can be used as a foundation upon which other stereocenters are built, leveraging its structure to control the stereochemical outcome of intramolecular reactions or reactions with other chiral or prochiral molecules.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become powerful tools for understanding reaction mechanisms and for the predictive design of new catalysts and reagents. researchgate.netmdpi.com Advanced computational modeling of (2S)-2-methoxy-1,2-diphenylethanone can provide crucial insights into its conformational preferences and its interactions with other molecules, thereby guiding its application in asymmetric synthesis.

Ab initio calculations, such as those using Density Functional Theory (DFT), can be employed to determine the stable conformers of the molecule and the energy barriers between them. researchgate.net Such studies have indicated that molecules of this type can exist in several stable conformations (e.g., cisoid, skewed, and transoid) with relatively low energy differences. researchgate.net Understanding the conformational landscape is essential for predicting how the molecule will behave in a reaction and how it will induce chirality.

This computational data can be used for the predictive design of catalysts. caltech.eduresearchgate.net By modeling the transition states of potential catalytic cycles involving ligands derived from (2S)-2-methoxy-1,2-diphenylethanone, researchers can predict which catalyst structures are most likely to provide high enantioselectivity. This in-silico screening can significantly reduce the experimental effort required to develop new catalytic systems.

Conformational Analysis of 2-Methoxy-1,2-diphenylethanone
ConformerRelative Energy (kJ mol⁻¹)Key Structural Features
Cisoid0.0Presence of weak C-H...O hydrogen bonds
Skewed~4.5Intermediate conformation
Transoid~7.2Most extended conformation

This table is based on data for 2-methoxy-1,2-diphenylethanone, highlighting the presence of multiple stable conformers as revealed by computational studies. researchgate.net

Supramolecular Chemistry and Chiral Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Chiral recognition, the ability of a chiral molecule (the host) to selectively bind to one enantiomer of another chiral molecule (the guest), is a key aspect of this field. nih.govmdpi.com (2S)-2-methoxy-1,2-diphenylethanone, as a specific enantiomer, is an excellent candidate for studies in chiral recognition.

Research in this area will likely involve using this compound as a chiral guest to probe the enantioselective binding properties of novel supramolecular hosts, such as cyclodextrins, crown ethers, or synthetic chiral cages. abo.fimdpi.com The differential interactions between the (2S)-enantiomer and a chiral host can be quantified to determine the host's recognition ability. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography are central to these studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-methoxy-1,2-diphenylethanone, and how can enantiomeric purity be ensured?

  • Methodology : The compound is typically synthesized via the methoxylation of (S)-benzoin [(2S)-2-hydroxy-1,2-diphenylethanone] using methanol and an acid catalyst (e.g., HCl). Enantiomeric purity is maintained by starting with enantiomerically pure (S)-benzoin (≥99% ee) . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (ee). Recrystallization from ethanol or ether can improve purity, as the compound crystallizes as white to pale yellow needles .

Q. How can the structural and stereochemical integrity of (2S)-2-methoxy-1,2-diphenylethanone be validated?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration via single-crystal analysis (e.g., using derivatives like benzoin acetate for better crystallization) .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with literature values. The methoxy group (δ\delta ~3.3 ppm) and chiral center splitting patterns are critical .
  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers and quantify ee .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Data :

  • Melting point : Discrepancies exist between sources (67–70°C vs. 49–50°C ), likely due to polymorphic forms or impurities. Verify via DSC.
  • Solubility : Low water solubility (66.32 mg/L at 25°C); soluble in ethanol, ether, and DMSO .
  • Stability : Light-sensitive; store in dark, sealed containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s reactivity in photochemical or catalytic reactions?

  • Mechanistic insight : The methoxy group acts as an electron-donating substituent, stabilizing radical intermediates in photochemical reactions (e.g., Norrish-type cleavages). Compare reactivity with non-methoxy analogues like (S)-benzoin .
  • Experimental design : Conduct UV irradiation studies in inert solvents (e.g., benzene) and monitor products via GC-MS. Use ESR to detect radical intermediates .

Q. What analytical challenges arise in resolving data contradictions for melting points and spectral assignments?

  • Case study : The melting point discrepancy (67–70°C vs. 49–50°C) may stem from polymorphism. Characterize crystalline forms via PXRD and thermal analysis (TGA/DSC). For spectral conflicts (e.g., 1H^1H NMR shifts), re-examine solvent effects (CDCl₃ vs. DMSO-d₆) and impurity profiles .

Q. How can enantioselective applications (e.g., asymmetric catalysis) be optimized using this compound?

  • Approach :

  • Chiral auxiliary : Use (2S)-2-methoxy-1,2-diphenylethanone as a ligand in transition-metal catalysis (e.g., Rh or Pd complexes). Compare enantioselectivity with (R)-enantiomers .
  • Kinetic resolution : Screen reaction conditions (temperature, solvent) to maximize ee in dynamic kinetic resolutions .

Q. What are the implications of stereochemical inversion during derivatization?

  • Risk mitigation : Monitor stereochemical stability during functionalization (e.g., acetylation or oxidation). Use chiral LC-MS to detect racemization. For example, benzoin acetate derivatives retain configuration if mild conditions (e.g., Ac₂O/pyridine) are used .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s bioactivity or toxicity?

  • Strategy : Cross-reference toxicity data with structurally similar compounds (e.g., benzoin derivatives). Note that (2S)-2-methoxy-1,2-diphenylethanone lacks GHS hazard classification, but its ethyl ether analogue (Benzoin Ethyl Ether) is flagged for light sensitivity and reactivity . Conduct in vitro assays (e.g., Ames test) to resolve ambiguities.

Methodological Resources

  • Spectral libraries : NIST Chemistry WebBook (CAS 24650-42-8) for IR, MS, and NMR reference data .
  • Crystallography : CCDC deposition tools for structural validation .
  • Safety protocols : Follow OSHA guidelines for handling light-sensitive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.